5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS RN: 1336157-65-3, MDL: MFCD19370345) is a tetracyclic amine derivative featuring methoxy substituents at positions 5 and 8 of the naphthalene ring and a primary amine at position 2. This compound belongs to a broader class of tetrahydronaphthalen-amines, which are structurally related to dopamine agonists and anthracycline antibiotic intermediates . Its synthesis typically involves multi-step procedures, including hydrogenation and carbamate formation, as described in .
Properties
CAS No. |
34148-20-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
ZBZBZZQOTZTHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction or reductive amination processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce the corresponding hydrocarbon .
Scientific Research Applications
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetrahydronaphthalen-Amine Derivatives
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